REACTION_CXSMILES
|
BrC1C=C2[C:10]([CH:11]=[O:12])=NN(C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)C2=NC=1.[Li+].CC([N-]C(C)C)C.C(=O)C.[K+].[Br-].C[C:46]1(C)[N:51]([O])[C:50](C)(C)[CH2:49][CH2:48][CH2:47]1.[O-][Cl:57].[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C1COCC1.O>[Cl:57][C:46]1[C:47]([C:11](=[O:12])[CH3:10])=[CH:48][CH:49]=[CH:50][N:51]=1 |f:1.2,4.5,7.8,9.10.11,^1:48|
|
Name
|
|
Quantity
|
33 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
980 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
310 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
31 kg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)N(N=C2C=O)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
275 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
113 L
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
16 L
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
3.3 kg
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
1.7 kg
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
KHCO3
|
Quantity
|
268 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
313 mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
Na2S2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
107 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at −78° C. for another 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
before warming to 0° C.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 50 min
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted 3×EtOAc (279 L)
|
Type
|
ADDITION
|
Details
|
by adding EtOAc
|
Type
|
STIRRING
|
Details
|
stirring for 50 min
|
Duration
|
50 min
|
Type
|
WAIT
|
Details
|
to stand for 50 min
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
separating the layers
|
Type
|
CONCENTRATION
|
Details
|
The combined EtOAc was concentrated under vacuum to a volume of 300-500 L
|
Type
|
ADDITION
|
Details
|
To the crude 1-(2-chloropyridin-3-yl)ethanol (XII) was added DCM (705 L)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 50 min
|
Duration
|
50 min
|
Type
|
STIRRING
|
Details
|
This combined mixture was stirred at 0° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
with stirring for 50 min at 0° C
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted 2×DCM (353 L)
|
Type
|
ADDITION
|
Details
|
by adding DCM
|
Type
|
STIRRING
|
Details
|
stirring for 50 min
|
Duration
|
50 min
|
Type
|
WAIT
|
Details
|
to stand for 50 min
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
separating the layers
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with aqueous 25% NaCl (274 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |